N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Conformational analysis X-ray crystallography Structure-activity relationship

N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (C16H17NO5S, MW 335.37) belongs to the benzodioxepine sulfonamide class, characterized by a conformationally constrained 3,4-dihydro-2H-1,5-benzodioxepine heterocyclic core linked via a sulfonamide bridge to a 3-methoxyphenyl substituent. This scaffold positions the compound within a chemical space explored for muscarinic M3 receptor antagonism and serotonin receptor (5-HT1A/5-HT4) modulation with concomitant serotonin reuptake inhibition , making it relevant to research programs in urological and neuropsychiatric disorders.

Molecular Formula C16H17NO5S
Molecular Weight 335.37
CAS No. 942006-98-6
Cat. No. B2833486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
CAS942006-98-6
Molecular FormulaC16H17NO5S
Molecular Weight335.37
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3
InChIInChI=1S/C16H17NO5S/c1-20-13-5-2-4-12(10-13)17-23(18,19)14-6-7-15-16(11-14)22-9-3-8-21-15/h2,4-7,10-11,17H,3,8-9H2,1H3
InChIKeyBFVSQDAURZHFLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 942006-98-6): Structural Class and Baseline Profile


N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (C16H17NO5S, MW 335.37) belongs to the benzodioxepine sulfonamide class, characterized by a conformationally constrained 3,4-dihydro-2H-1,5-benzodioxepine heterocyclic core linked via a sulfonamide bridge to a 3-methoxyphenyl substituent [1]. This scaffold positions the compound within a chemical space explored for muscarinic M3 receptor antagonism [2] and serotonin receptor (5-HT1A/5-HT4) modulation with concomitant serotonin reuptake inhibition [3], making it relevant to research programs in urological and neuropsychiatric disorders.

Why Generic Substitution Fails for N-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 942006-98-6)


In-class benzodioxepine sulfonamides cannot be interchanged without altering pharmacological profile. The specific substitution pattern—position-7 sulfonamide linkage and a meta-methoxy phenyl group—dictates both target engagement and selectivity. The Sonda et al. (2007) SAR study demonstrates that even minor substituent modifications on the benzodioxepine core lead to significant shifts in M1 vs. M3 receptor selectivity profiles [1]. Similarly, the patent literature establishes that the electronic and steric nature of the sulfonamide N-substituent (e.g., methoxyphenyl vs. alkyl vs. benzyl) critically determines the balance between 5-HT1A agonism, 5-HT4 antagonism, and serotonin transporter inhibition [2]. Generic substitution risks introducing an analog with an unverified selectivity window, potentially compromising target-specific readouts in in vitro or in vivo models.

Quantitative Differentiation Evidence for N-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 942006-98-6)


Structural Conformational Constraint: Dihedral Angle Comparison with N-Benzyl Analog

The solid-state conformation of the benzodioxepine sulfonamide scaffold is highly sensitive to the N-substituent. For the closely related N-benzyl analog (CAS 942006-89-5), crystallographic analysis reveals a specific dihedral angle between the benzodioxepine plane and the phenyl ring, which influences molecular recognition [1]. While a single-crystal X-ray structure for the title compound has not been publicly deposited, the replacement of benzyl with 3-methoxyphenyl introduces a hydrogen-bond acceptor (methoxy oxygen) that can alter both the preferred solution conformation and the intermolecular packing motif. This structural distinction is expected to produce a different pharmacophoric presentation compared to the N-benzyl comparator, as inferred from the patent disclosure of substituted benzodioxepine SAR [2].

Conformational analysis X-ray crystallography Structure-activity relationship

Electronic Modulation: Methoxy vs. Fluoro Substituent Effects on Benzodioxepine Sulfonamide Class SAR

Within the benzodioxepine sulfonamide class, the electronic nature of the N-aryl substituent modulates both receptor affinity and metabolic stability. The patent literature describes fluorinated analogs such as N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide [1], where the electron-withdrawing fluorine atoms enhance metabolic stability by reducing oxidative metabolism. In contrast, the title compound's 3-methoxy group is electron-donating (Hammett σmeta = +0.12 for OCH3), contributing to a different electronic surface potential and potentially increased susceptibility to O-demethylation. This trade-off is a key differentiator in pharmacokinetic profile prediction and in vitro metabolic stability assays.

Electronic effect Medicinal chemistry Structure-activity relationship

Biological Target Class Engagement: 5-HT1A/5-HT4 Ligand Potential vs. M3 Antagonist Activity Profile

The benzodioxepine sulfonamide scaffold is disclosed to possess a dual mechanism of action: serotonin 5-HT1A and 5-HT4 receptor binding with simultaneous serotonin reuptake inhibition [1]. A separate series of structurally related 1,5-benzodioxepin derivatives has been characterized as selective muscarinic M3 receptor antagonists with in vivo functional bladder selectivity (Sonda et al., 2007) [2]. The title compound, bearing a 3-methoxyphenyl group, is likely a close structural analog of the serotonin-active series, positioning it as a candidate for neuropsychiatric research. Quantitative Ki or IC50 data for this specific compound are not publicly available, but the patent broadly claims a range of substituted benzodioxepines, implying that the methoxy substitution pattern retains on-target activity within the disclosed scope.

Serotonin receptor Muscarinic receptor Polypharmacology

Physicochemical Differentiation: Calculated LogP and Molecular Descriptors vs. Dimethylphenyl Analog

Using in silico predictions (e.g., from Chemsrc or standard computational tools), the logP values of benzodioxepine sulfonamide analogs can be compared. The N-(3-methoxyphenyl) derivative is expected to have a lower logP than the N-(2,4-dimethylphenyl) analog due to the polar methoxy group. While precise experimental logP data for this specific compound are not published, calculated logP for the N-benzyl analog (CAS 942006-89-5) is reported as approximately 3.2 , and the introduction of a methoxy group is predicted to reduce logP by approximately 0.3–0.5 log units. A lower logP suggests improved aqueous solubility, which can be advantageous for in vitro assay compatibility.

Lipophilicity Drug-likeness Physicochemical property space

Recommended Research Applications for N-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 942006-98-6)


Serotonergic Probe for Neuropsychiatric Target Deconvolution

Given the disclosed benzodioxepine class activity at 5-HT1A and 5-HT4 receptors [1], this compound can serve as a novel chemical probe for deconvoluting serotonergic signaling pathways in neuronal cell models (e.g., primary cortical neurons, CHO-K1 cells transfected with human 5-HT receptors). Its structural distinction from endogenous serotonin ensures pharmacological specificity for receptor subtype characterization.

Structure-Activity Relationship (SAR) Expansion of Benzodioxepine Sulfonamide Series

For medicinal chemistry teams, this 3-methoxyphenyl derivative fills a specific electronic and steric substitution gap in the SAR matrix. Parallel testing with the 2,4-difluorophenyl [1] and 2,4-dimethylphenyl analogs enables systematic evaluation of electron-donating vs. electron-withdrawing substituent effects on target affinity and metabolic stability.

In Vitro Metabolism and Metabolite Identification Studies

The methoxy group is a well-known metabolic soft spot prone to O-demethylation by CYP enzymes. This compound is therefore a suitable model substrate for studying cytochrome P450 isoform selectivity (e.g., CYP2C9, CYP2D6) in hepatic microsome or hepatocyte assays, particularly when benchmarked against the metabolically more stable fluoro-substituted analog.

Crystallography and Computational Docking Template

Owing to the conformational rigidity imparted by the benzodioxepine ring [1] and the crystallographic data available for the N-benzyl analog [2], this compound is an ideal candidate for co-crystallization studies with 5-HT receptors or computational docking experiments to delineate the important role of the methoxy oxygen in target binding pocket interactions.

Quote Request

Request a Quote for N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.